

An In-depth Technical Guide to the Molecular Structure of Tetrakis(dimethylamino)silane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetrakis(dimethylamino)silane

Cat. No.: B155119

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular structure of **Tetrakis(dimethylamino)silane**, $\text{Si}(\text{N}(\text{CH}_3)_2)_4$. The content herein is curated to support advanced research and development activities where a thorough understanding of this organosilicon compound's stereochemistry and bonding characteristics is paramount.

Core Molecular Structure

Tetrakis(dimethylamino)silane possesses a central silicon atom bonded to four dimethylamino groups. The overall geometry around the silicon atom is tetrahedral. The nitrogen atoms of the dimethylamino groups are also tetrahedrally coordinated, though with some degree of planarization due to the influence of the silicon atom and steric hindrance between the methyl groups.

Structural Data Summary

While a definitive, published experimental structure of **Tetrakis(dimethylamino)silane** is not readily available in the current literature, structural parameters can be reliably inferred from gas-phase electron diffraction studies of closely related compounds, such as bis(dimethylamino)silane. The following table summarizes the expected bond lengths and angles for **Tetrakis(dimethylamino)silane** based on these analogous data.

Parameter	Value	Source Analogy
Si-N Bond Length (r(Si-N))	~170.8 pm	Gas-phase electron diffraction of bis(dimethylamino)silane[1]
C-N Bond Length (r(C-N))	~146.0 pm	Gas-phase electron diffraction of bis(dimethylamino)silane[1]
N-Si-N Bond Angle (\angle NSiN)	~112°	Gas-phase electron diffraction of bis(dimethylamino)silane[1]
C-N-C Bond Angle (\angle CNC)	Varies	Expected to be slightly less than the ideal tetrahedral angle of 109.5° due to steric repulsion between methyl groups.
Si-N-C Bond Angle (\angle SiNC)	Varies	Influenced by the degree of planarization at the nitrogen atom.

Molecular Visualization

To facilitate a clearer understanding of the three-dimensional arrangement of atoms in **Tetrakis(dimethylamino)silane**, the following diagram has been generated using the Graphviz DOT language.

Molecular structure of **Tetrakis(dimethylamino)silane**.

Experimental and Computational Methodologies

The determination of the precise molecular structure of compounds like **Tetrakis(dimethylamino)silane** relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

- **Gas-Phase Electron Diffraction (GED):** This is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state.

- Methodology: A beam of high-energy electrons is directed through a gaseous sample of the compound. The electrons are scattered by the molecules, creating a diffraction pattern that is dependent on the interatomic distances within the molecules. By analyzing this pattern, key structural parameters such as bond lengths, bond angles, and torsional angles can be determined. For volatile compounds like aminosilanes, this method is particularly suitable.
- X-ray Crystallography: This technique is used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.
 - Methodology: A single crystal of the compound is grown and mounted on a goniometer. It is then irradiated with a monochromatic beam of X-rays, producing a diffraction pattern of spots. The intensities and positions of these spots are used to calculate a three-dimensional electron density map of the crystal. From this map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

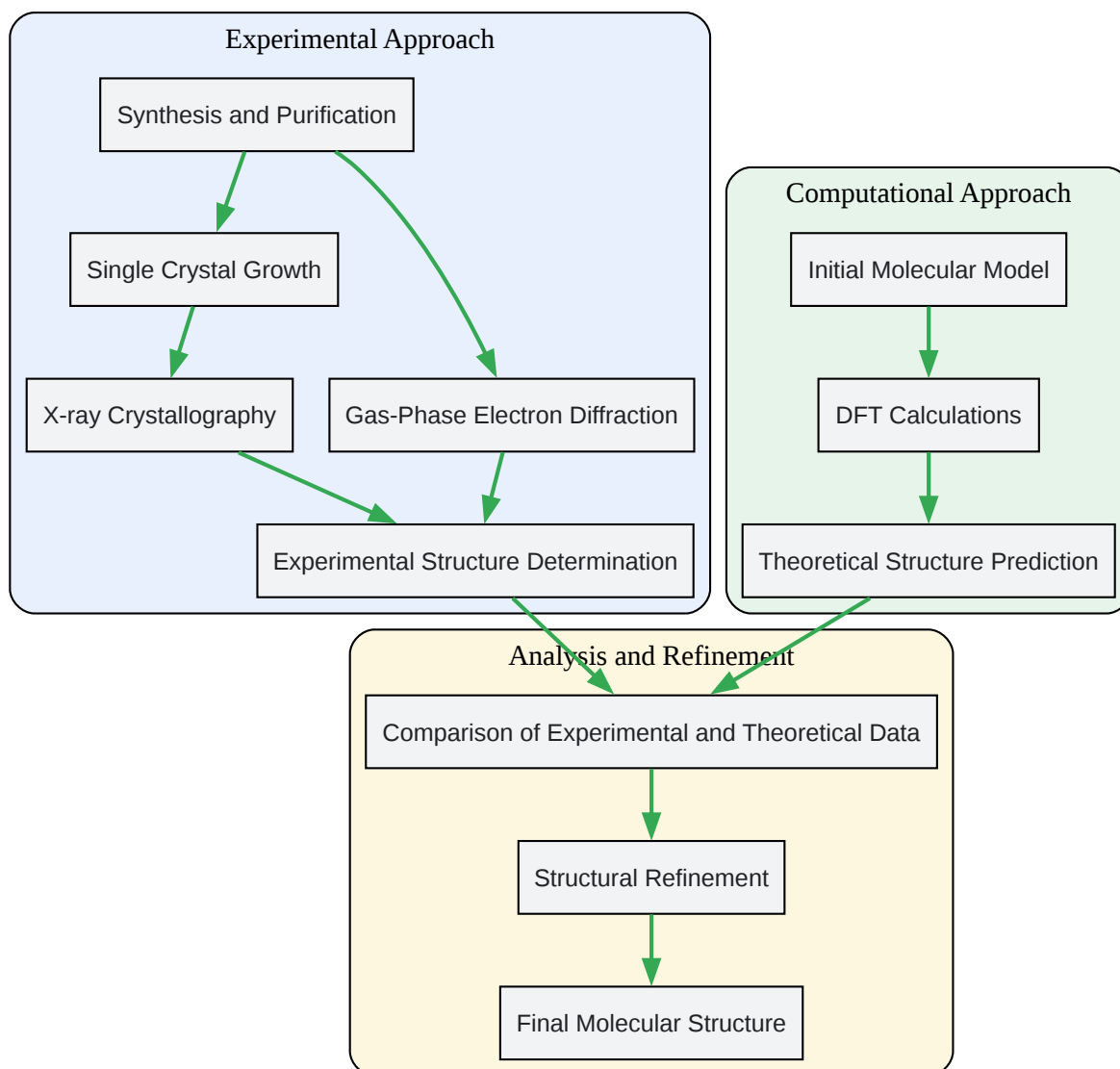
Computational Protocols

- Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.
 - Methodology: DFT calculations are performed using specialized software packages. The process involves defining the molecular system (atoms and their initial coordinates), choosing a basis set to describe the atomic orbitals, and selecting a functional that approximates the exchange-correlation energy. The software then iteratively solves the Kohn-Sham equations to find the ground-state electron density and energy of the system. From the optimized geometry, precise bond lengths, bond angles, and other structural and electronic properties can be obtained.

Logical Workflow for Structural Determination

The following diagram illustrates the typical workflow for elucidating the molecular structure of a compound like **Tetrakis(dimethylamino)silane**, integrating both experimental and

computational approaches.



[Click to download full resolution via product page](#)

Workflow for molecular structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The structure of bis(dimethylamino)silane in the gas phase, determined by electron diffraction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Tetrakis(dimethylamino)silane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155119#understanding-the-molecular-structure-of-tetrakis-dimethylamino-silane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com